7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrido[3,4-d]pyrimidines. It is recognized for its potential therapeutic applications and has been the subject of various studies due to its unique structural properties and biological activities. The compound has the following identifiers:
This compound is classified under heterocyclic compounds, specifically pyridopyrimidines, which are known for their diverse biological activities. Its structure features a fused pyridine and pyrimidine ring system, which contributes to its pharmacological properties.
The synthesis of 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reductive condensation of appropriate precursors under controlled conditions. For example:
The synthesis process requires careful control of temperature and pressure to optimize yields and purity. The use of protecting groups may also be necessary during multi-step syntheses to prevent unwanted reactions.
The molecular structure of 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can be represented as follows:
CCCC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1
QOFQVVRZZDJYEM-UHFFFAOYSA-N
This structure indicates a complex arrangement of carbon (C), nitrogen (N), and oxygen (O) atoms that form a bicyclic system.
The compound exhibits specific stereochemistry that may influence its biological activity. The presence of multiple functional groups allows for various interactions with biological targets.
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can participate in several chemical reactions:
These reactions are typically carried out under specific conditions that favor the desired pathways while minimizing side reactions.
The mechanism of action for 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves interactions at
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4